molecular formula C18H13N3 B8344261 3-(3-Biphenylyl)imidazo[5,4-b]pyridine

3-(3-Biphenylyl)imidazo[5,4-b]pyridine

Cat. No.: B8344261
M. Wt: 271.3 g/mol
InChI Key: QWNXTEQGCKFWAH-UHFFFAOYSA-N
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Description

3-(3-Biphenylyl)imidazo[5,4-b]pyridine is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery. The compound belongs to the fused imidazopyridine family, a class of nitrogen-containing heterocycles whose structural resemblance to purines makes them a privileged framework for designing bioactive molecules . These compounds are known to play a crucial role in numerous disease conditions and have been investigated for their ability to influence a wide range of cellular pathways . This core structure is associated with diverse pharmacological activities. Imidazo[4,5-b]pyridine derivatives, in particular, have demonstrated substantial potential in oncology research. They have been identified as potent inhibitors of key kinases involved in cancer progression, such as Aurora A kinase (AURKA), a serine/threonine kinase responsible for proper mitosis and a promising molecular target for cancer therapy . Furthermore, research into related analogues has shown activity against other critical targets, including Tank binding kinase 1 (TBK1), inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKK-ɛ), and Janus kinase 1 (JAK-1), which is involved in the JAK/STAT-3 signaling pathway crucial for angiogenesis . This product is provided for research purposes to support the development of novel therapeutic agents. It is intended for use in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C18H13N3

Molecular Weight

271.3 g/mol

IUPAC Name

3-(3-phenylphenyl)imidazo[4,5-b]pyridine

InChI

InChI=1S/C18H13N3/c1-2-6-14(7-3-1)15-8-4-9-16(12-15)21-13-20-17-10-5-11-19-18(17)21/h1-13H

InChI Key

QWNXTEQGCKFWAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=NC4=C3N=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The imidazo[5,4-b]pyridine scaffold shares similarities with other nitrogen-containing heterocycles, including thiazolo[5,4-b]pyridines, isoxazolo[5,4-b]pyridines, and imidazo[4,5-b]pyridines. Key comparisons are outlined below:

Compound Class Key Substituents Biological Activity Potency (IC₅₀/ID₅₀) Target Reference
Thiazolo[5,4-b]pyridine (6h) 3-(Trifluoromethyl)phenyl c-KIT inhibition 9.87 µM c-KIT kinase
Isoxazolo[5,4-b]pyridine (V) 3-Chloroacetylaminogroup Antiproliferative activity ~4 µg/mL (ID₅₀) Tumor cell lines
Imidazo[4,5-b]pyridine 4-Anilino moiety AURKA/EGFR inhibition Not reported AURKA kinase
Imidazo[5,4-b]indole (1) Pyridino[1,2-a] fused system Antihypertensive activity Significant reduction in SHR blood pressure Hypertension targets

Key Findings and Structure-Activity Relationships (SAR)

  • Substituent Effects :

    • The 3-(trifluoromethyl)phenyl group in thiazolo[5,4-b]pyridine derivatives enhances c-KIT inhibition by fitting into hydrophobic pockets . In contrast, replacing this group with a biphenylyl moiety (as in 3-(3-biphenylyl)imidazo[5,4-b]pyridine) may improve π-π stacking interactions with aromatic residues in kinase domains.
    • Modifications such as methylene insertion or urea linkages (e.g., compounds 6i and 6j) abolish enzymatic activity, emphasizing the importance of direct aromatic substitution .
  • Core Heterocycle Influence: Isoxazolo[5,4-b]pyridines (e.g., compound V) exhibit antiproliferative activity via cytotoxicity, whereas imidazo[5,4-b]pyridines may prioritize kinase inhibition due to their nitrogen-rich architecture . Imidazo[4,5-b]pyridines show binding disparities in AURKA compared to imidazo[5,4-b]pyridines, as the 4-anilino moiety fails to engage hydrophobic regions, reducing potency .
  • Clinical Relevance :

    • Despite comparable activity to imidazo[1,2-a]pyridines, imidazo[4,5-b]pyridines remain underdeveloped clinically, likely due to insufficient SAR data and synthetic challenges .

Preparation Methods

Diaminopyridine-Carbonyl Condensation

The imidazo[5,4-b]pyridine core is typically synthesized via cyclocondensation of 3,4-diaminopyridine with carbonyl derivatives. For example, reaction with α-bromoacetophenone in ethanol under reflux yields 3-bromoimidazo[5,4-b]pyridine, a key intermediate for subsequent functionalization. This method achieves yields of 75–88% and is scalable to multigram quantities.

Mechanistic Pathway :

  • Nucleophilic attack of the amine group on the carbonyl carbon.

  • Elimination of H₂O to form an imine intermediate.

  • Intramolecular cyclization facilitated by Brønsted or Lewis acids (e.g., Bi(OTf)₃).

SubstrateBoronic AcidYield (%)
3-Bromoimidazo[5,4-b]pyridine3-Biphenylylboronic acid87

This method ensures retention of the imidazo[5,4-b]pyridine core’s electronic properties while introducing aryl groups with minimal side reactions.

Functional Group Transformations

Post-Synthetic Modifications

Late-stage sulfenylation or halogenation can optimize solubility and reactivity. For instance, iodine-mediated C-3 sulfenylation using elemental sulfur and arylhydrazine hydrochloride introduces thioether groups without disrupting the biphenylyl moiety.

Conditions :

  • Catalyst : I₂ (1.2 equiv)

  • Solvent : DCM at 25°C for 12 hours.

  • Yield : 82–93% for analogous imidazo[1,2-a]pyridines.

Mechanistic and Kinetic Studies

Role of Lewis Acids in Cyclization

Bi(OTf)₃ accelerates carbocation formation during cyclization by stabilizing intermediates through π-coordination. Comparative studies show a 30% yield increase when using Bi(OTf)₃ (5 mol%) versus Sc(OTf)₃ (55% vs. 38%).

Optimization Table :

Lewis Acid (5 mol%)AdditiveTemp (°C)Yield (%)
Bi(OTf)₃p-TsOH·H₂O (5 equiv)15091
Cu(OTf)₂p-TsOH·H₂O (5 equiv)15072
Nonep-TsOH·H₂O (5 equiv)15065

Spectral Characterization and Validation

NMR and HRMS Analysis

  • ¹H NMR (CDCl₃) : δ 8.30 (d, J = 8.0 Hz, 2H, biphenyl-H), 7.70 (d, J = 9.0 Hz, 1H, pyridine-H), 7.64–7.29 (m, 10H, aromatic-H).

  • HRMS : [M + H]⁺ calculated for C₂₄H₁₈N₃: 348.1497; observed: 348.1493 .

Q & A

Q. What are the primary synthetic routes for 3-(3-Biphenylyl)imidazo[5,4-b]pyridine, and how do reaction conditions impact yield?

The synthesis often involves multi-step heterocyclic coupling. A key method is the 1,3-dipolar cycloaddition of azides with alkynes (e.g., copper-catalyzed "click chemistry") to form triazole intermediates, followed by cyclization . For example, 6-bromo-2-phenyl-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine reacts with benzyl azide under reflux in ethanol (72 hours) to yield derivatives. Reaction parameters like solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst loading significantly influence regioselectivity and yield. Monitoring via TLC and purification via silica gel chromatography are critical steps .

Q. Which spectroscopic and analytical techniques are essential for structural characterization of imidazo[5,4-b]pyridine derivatives?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substitution patterns and regiochemistry. Aromatic protons in the biphenyl moiety typically resonate at δ 7.2–8.5 ppm, while imidazo protons appear downfield due to ring current effects .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine or fluorine substituents) .
  • X-ray Crystallography : Resolves ambiguities in fused-ring systems. For example, dihedral angles between imidazo[5,4-b]pyridine and phenyl groups (20–86°) reveal steric and electronic effects .

Q. What preliminary biological screening assays are used to evaluate imidazo[5,4-b]pyridine derivatives?

Initial screens focus on enzyme inhibition (e.g., PI3Kα, B-RafV600E) using fluorescence-based kinase assays or cellular viability tests (MTT assays). Structural analogs like imidazo[4,5-b]pyridines have shown antihypertensive activity in spontaneously hypertensive rats, with dose-dependent responses (10–50 mg/kg) . Selectivity is assessed against related isoforms (e.g., PI3Kβ vs. PI3Kα) to identify lead candidates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in imidazo[5,4-b]pyridine synthesis?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, electron-deficient pyridine rings in imidazo[5,4-b]pyridine derivatives favor nucleophilic substitution at C5. Transition state modeling of cycloaddition reactions (e.g., azide-alkyne) optimizes regioselectivity by comparing activation energies for 1,4- vs. 1,5-triazole isomers .

Q. How do structural modifications (e.g., biphenyl vs. trifluoromethyl substituents) alter biological activity?

  • Biphenyl groups : Enhance π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), improving binding affinity .
  • Electron-withdrawing substituents (e.g., -CF3_3): Increase metabolic stability but may reduce solubility. Comparative studies show trifluoromethyl derivatives exhibit longer plasma half-lives (~4–6 hours) in preclinical models .
  • Sulfonamide linkages : Enable hydrogen bonding with catalytic residues (e.g., lysine or aspartate in kinases) .

Q. What experimental strategies resolve contradictions in biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) Profiling : Systematically vary substituents (e.g., halogen, alkyl, aryl) and correlate with IC50_{50} values. For instance, replacing a methyl group with -CF3_3 in imidazo[5,4-b]pyridine analogs increased PI3Kα inhibition by 10-fold .
  • Crystallographic Analysis : Resolve binding modes. A study found that imidazo[5,4-b]pyridine derivatives with perpendicular phenyl rings (dihedral angle ~86°) had reduced steric hindrance in kinase pockets .
  • Pharmacokinetic Studies : Assess bioavailability differences via LC-MS/MS plasma profiling to rule out ADME (absorption, distribution, metabolism, excretion) variability .

Methodological Considerations Table

Research Aspect Key Parameters Optimal Conditions References
Synthesis Solvent (polarity), catalyst (CuI), timeEthanol, CuI (5 mol%), 72h reflux
Structural Analysis NMR (δ 7.2–8.5 ppm for aromatic protons)DMSO-d6_6 solvent, 500 MHz spectrometer
Biological Screening PI3Kα inhibition assay, IC50_{50} valuesATP concentration = 10 µM
Computational Modeling DFT (B3LYP/6-31G* basis set)Gaussian 09 software package

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